molecular formula C15H24O B1237439 Apritone CAS No. 68133-79-9

Apritone

Cat. No.: B1237439
CAS No.: 68133-79-9
M. Wt: 220.35 g/mol
InChI Key: ZNSALEJHPSBXDK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Apritone, also known as 2-(3,7-dimethyl-2,6-octadien-1-yl)-Cyclopentanone , is primarily used in the perfume industry for its warm apricot, peach flesh with a jasmine and jam-like quality . It is usually used in fruity notes such as apricot or peach and is also interesting when used in harmony with floral notes such as rose because it has facets close to rose ketones .

Mode of Action

This compound is renowned for its efficacy in managing various digestive ailments such as gastric ulcers, gastroesophageal reflux disease (GERD), and erosive esophagitis . Its mechanism of action entails the inhibition of gastric acid secretion, thereby ameliorating symptoms and facilitating the regeneration of afflicted tissues .

Biochemical Pathways

It is known to belong to the class of organic compounds known as monocyclic monoterpenoids . These are monoterpenoids containing 1 ring in the isoprene chain .

Pharmacokinetics

It is known that this compound is very unstable in strong acidic (detergents) and alkaline (liquid bleach) bases . This suggests that its bioavailability could be significantly affected by the pH of its environment.

Result of Action

The result of this compound’s action is the amelioration of symptoms associated with various digestive ailments such as gastric ulcers, gastroesophageal reflux disease (GERD), and erosive esophagitis . By inhibiting gastric acid secretion, it facilitates the regeneration of afflicted tissues .

Action Environment

This compound is very unstable in strong acidic (detergents) and alkaline (liquid bleach) bases . This suggests that environmental factors such as pH can significantly influence this compound’s action, efficacy, and stability. Therefore, careful consideration must be given to the environment in which this compound is used.

Biochemical Analysis

Biochemical Properties

Apritone plays a significant role in biochemical reactions, particularly in enhancing the permeability of bacterial cells to exogenous compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with the cytoplasmic membrane of bacterial cells, promoting the intracellular accumulation of membrane-impermeant nucleic acid stains . This interaction suggests that this compound can disrupt the cytoplasmic membrane, thereby increasing the permeability of bacterial cells to antimicrobial agents .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to enhance the susceptibility of bacterial cells, such as Staphylococcus aureus and Escherichia coli, to antibiotics . This enhancement is due to this compound’s ability to disrupt the cytoplasmic membrane, leading to increased permeability and intracellular accumulation of antimicrobial agents. Additionally, this compound’s interaction with the cytoplasmic membrane can influence cell signaling pathways, gene expression, and cellular metabolism by altering the cellular environment and facilitating the entry of various compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the cytoplasmic membrane of bacterial cells. This compound promotes the intracellular accumulation of membrane-impermeant nucleic acid stains by disrupting the cytoplasmic membrane . This disruption increases the permeability of bacterial cells, allowing for the enhanced uptake of antimicrobial agents. Furthermore, this compound’s ability to increase bacterial susceptibility to antibiotics suggests that it may inhibit or activate specific enzymes involved in maintaining cell membrane integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be very unstable in strong acidic and alkaline environments . This instability can lead to its degradation, affecting its long-term efficacy in enhancing bacterial permeability. Studies have shown that this compound’s ability to enhance bacterial susceptibility to antibiotics is most effective at low concentrations (0.5 to 2 mM) and may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound has been shown to enhance bacterial susceptibility to antibiotics without causing significant toxic or adverse effects . At higher doses, this compound may exhibit toxic effects, potentially disrupting cellular processes and causing damage to cell membranes. It is crucial to determine the optimal dosage to maximize this compound’s efficacy while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in fatty acid metabolism, influencing metabolic flux and metabolite levels . This compound’s interaction with these metabolic pathways can affect the overall metabolic state of cells, potentially altering energy production and storage processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments . This compound’s ability to enhance bacterial permeability suggests that it may be actively transported across cell membranes, allowing for its distribution within the cellular environment .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the cytoplasmic membrane. Its interaction with the membrane facilitates its activity in enhancing bacterial permeability . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell, further influencing its function and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Apritone is synthesized through a series of chemical reactions involving the cyclization of geranyl acetone. The process typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired cyclopentanone structure . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Apritone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Apritone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Apritone

This compound stands out due to its unique combination of fruity and floral notes, making it versatile in creating complex fragrance profiles. Its stability and long-lasting scent also contribute to its popularity in the fragrance industry .

Properties

IUPAC Name

2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSALEJHPSBXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1CCCC1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867486
Record name Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68133-79-9
Record name Apritone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68133-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Apritone affect bacterial cells and make them more vulnerable to antibiotics?

A1: this compound, alongside other sesquiterpenoids like nerolidol and bisabolol, appears to disrupt the cytoplasmic membrane of bacterial cells. This disruption enhances permeability, allowing for greater influx of otherwise membrane-impermeant substances. [] Specifically, the research observed increased internalization of ethidium bromide, a nucleic acid stain, in Lactobacillus fermentum cells treated with these sesquiterpenoids. [] This increased permeability facilitates the entry of antibiotics into the bacterial cells, effectively enhancing their susceptibility to these antimicrobial agents. []

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